Clemastine Fumarate is a synthetic ethanolamine with anticholinergic, sedative, and histamine H1 antagonistic properties. Clemastine fumarate blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial and gastrointestinal smooth muscles, including vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscles. This drug also prevents histamine-induced pain and itching of mucous membranes.
A histamine H1 antagonist used as the hydrogen fumarate in hay fever, rhinitis, allergic skin conditions, and pruritus. It causes drowsiness.
See also: Clemastine (has active moiety) ... View More ...
Clemastine fumarate
CAS No.: 14976-57-9
VCID: VC20761536
Molecular Formula: C25H30ClNO5
Molecular Weight: 460.0 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description |
Allergy ReliefClemastine fumarate is widely used for treating allergic symptoms. Clinical studies have demonstrated its effectiveness in reducing sneezing and rhinorrhea associated with allergic rhinitis and common colds . Multiple Sclerosis Research
Efficacy in MSThe ReBUILD trial involved a double-blind, placebo-controlled design with 50 participants over 150 days. Results indicated a significant reduction in latency delay on visual-evoked potentials (by 1.7 ms/eye) when treated with clemastine fumarate . Safety ConcernsIn contrast, the TRAP-MS trial revealed alarming results where patients exhibited increased disability accumulation linked to systemic inflammation and changes in cerebrospinal fluid proteomics . The clemastine arm of this trial was terminated due to these safety concerns.
Common side effects associated with clemastine fumarate include sedation, dry mouth, dizziness, and gastrointestinal disturbances. Due to its anticholinergic effects, caution is advised when prescribing this medication to elderly patients or those with pre-existing conditions such as glaucoma or urinary retention .
This comprehensive overview highlights the significance of clemastine fumarate while underscoring the necessity for continued research into its effects on various health conditions. |
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 14976-57-9 | ||||||||||||||
Product Name | Clemastine fumarate | ||||||||||||||
Molecular Formula | C25H30ClNO5 | ||||||||||||||
Molecular Weight | 460.0 g/mol | ||||||||||||||
IUPAC Name | (E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | ||||||||||||||
Standard InChI | InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1 | ||||||||||||||
Standard InChIKey | PMGQWSIVQFOFOQ-YKVZVUFRSA-N | ||||||||||||||
Isomeric SMILES | C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O | ||||||||||||||
SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O | ||||||||||||||
Canonical SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O | ||||||||||||||
Appearance | White to light yellow crystalline powder. | ||||||||||||||
Boiling Point | 154 °C at 0.02 mm Hg | ||||||||||||||
Colorform | Colorless to faintly yellow crystalline powder | ||||||||||||||
Melting Point | 177-178 °C | ||||||||||||||
Purity | > 98% | ||||||||||||||
Solubility | Very slightly soluble in water and sparingly soluble in alcohol. | ||||||||||||||
Synonyms | 2-(2-(1-(4-Chlorophenyl)-1-phenylethoxy)ethyl)-1-methylpyrrolidine Clemastine Clemastine Fumarate HS 592 HS-592 HS592 Meclastine Mecloprodin Tavegyl Tavist |
||||||||||||||
Reference | 1: Green AJ, Gelfand JM, Cree BA, Bevan C, Boscardin WJ, Mei F, Inman J, Arnow S, Devereux M, Abounasr A, Nobuta H, Zhu A, Friessen M, Gerona R, von Büdingen HC, Henry RG, Hauser SL, Chan JR. Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial. Lancet. 2017 Dec 2;390(10111):2481-2489. doi: 10.1016/S0140-6736(17)32346-2. Epub 2017 Oct 10. PubMed PMID: 29029896. 2: Cohen JA, Tesar PJ. Clemastine fumarate for promotion of optic nerve remyelination. Lancet. 2017 Dec 2;390(10111):2421-2422. doi: 10.1016/S0140-6736(17)32639-9. Epub 2017 Oct 10. PubMed PMID: 29029894. 3: Turner RB, Sperber SJ, Sorrentino JV, O/'Connor RR, Rogers J, Batouli AR, Gwaltney JM Jr. Effectiveness of clemastine fumarate for treatment of rhinorrhea and sneezing associated with the common cold. Clin Infect Dis. 1997 Oct;25(4):824-30. PubMed PMID: 9356796. 4: Gwaltney JM Jr, Park J, Paul RA, Edelman DA, O/'Connor RR, Turner RB. Randomized controlled trial of clemastine fumarate for treatment of experimental rhinovirus colds. Clin Infect Dis. 1996 Apr;22(4):656-62. PubMed PMID: 8729205. 5: Sipinen SA, Kulvik M, Leiniö M, Viljanen A, Lindholm H. Neuropsychologic and cardiovascular effects of clemastine fumarate under pressure. Undersea Hyperb Med. 1995 Dec;22(4):401-6. PubMed PMID: 8574128. 6: Miller WH Jr, Scott DW. Clemastine fumarate as an antipruritic agent in pruritic cats: results of an open clinical trial. Can Vet J. 1994 Aug;35(8):502-4. PubMed PMID: 7954223; PubMed Central PMCID: PMC1686718. 7: Bedair MM, Korany MA, Issa AS. Derivative spectrophotometric determination of clemastine fumarate in pharmaceutical preparations. Analyst. 1988 Jul;113(7):1137-8. PubMed PMID: 3223589. 8: Jolliffe DS, Sim-Davis D, Templeton JS. A placebo-controlled comparative study of sustained-release brompheniramine maleate against clemastine fumarate in the treatment of chronic urticaria. Curr Med Res Opin. 1985;9(6):394-9. PubMed PMID: 3886304. 9: Okuda M. Clinical investigation of ketotifen in perennial allergic rhinitis: a double-blind comparative study of ketotifen and clemastine fumarate. Rhinology. 1984 Sep;22(3):171-82. PubMed PMID: 6390659. 10: Dockhorn RJ, Oggel JD. Clemastine fumarate for symptomatic relief of allergic rhinitis. Mo Med. 1982 Nov;79(11):748-50. PubMed PMID: 7177096. |
||||||||||||||
PubChem Compound | 5281069 | ||||||||||||||
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume